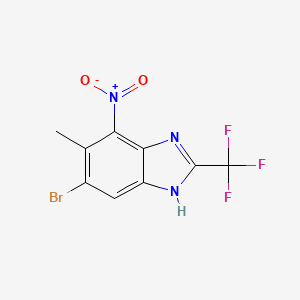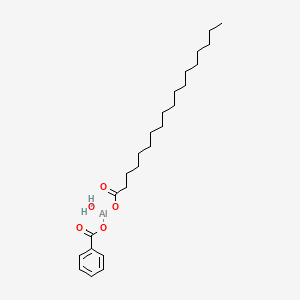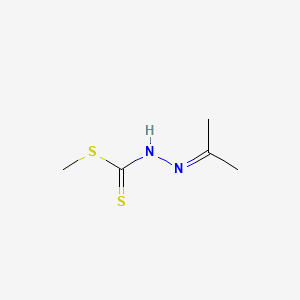
Methyl 2-(propan-2-ylidene)hydrazine-1-carbodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(propan-2-ylidene)hydrazine-1-carbodithioate is an organic compound with a unique structure that includes a hydrazine and carbodithioate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(propan-2-ylidene)hydrazine-1-carbodithioate typically involves the reaction of methyl hydrazinecarbodithioate with an appropriate aldehyde or ketone. The reaction is usually carried out in a solvent such as ethanol or methanol, and may require a catalyst to proceed efficiently .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and other industrial equipment may help optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(propan-2-ylidene)hydrazine-1-carbodithioate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different hydrazine derivatives.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different sulfur-containing compounds, while reduction could produce various hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(propan-2-ylidene)hydrazine-1-carbodithioate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Methyl 2-(propan-2-ylidene)hydrazine-1-carbodithioate exerts its effects involves interactions with various molecular targets. The hydrazine and carbodithioate groups can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-phenyl-2-(propan-2-ylidene)hydrazine-1-carbothioamide
- 1-methyl-2-(propan-2-ylidene)hydrazine
Uniqueness
Methyl 2-(propan-2-ylidene)hydrazine-1-carbodithioate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
27268-57-1 |
|---|---|
Molekularformel |
C5H10N2S2 |
Molekulargewicht |
162.3 g/mol |
IUPAC-Name |
methyl N-(propan-2-ylideneamino)carbamodithioate |
InChI |
InChI=1S/C5H10N2S2/c1-4(2)6-7-5(8)9-3/h1-3H3,(H,7,8) |
InChI-Schlüssel |
MKPQGXBEOHAILQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NNC(=S)SC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzeneacetic acid, alpha-[(3-methoxy-1-methyl-3-oxo-1-propenyl)amino]-, monopotassium salt](/img/structure/B13782199.png)
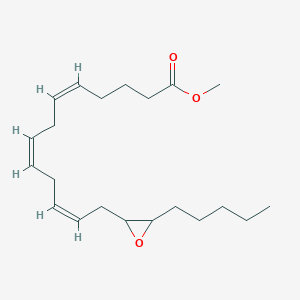
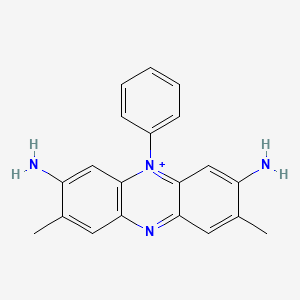
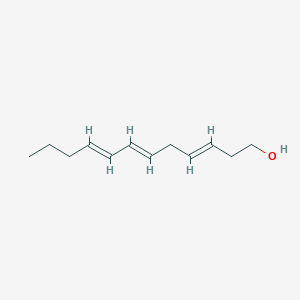
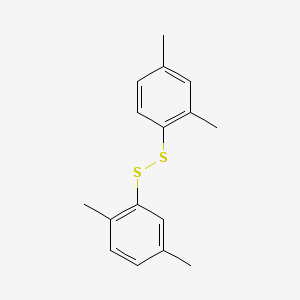
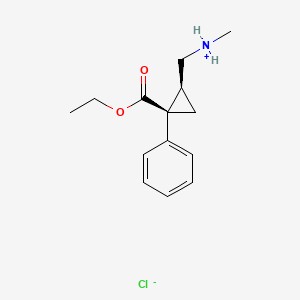
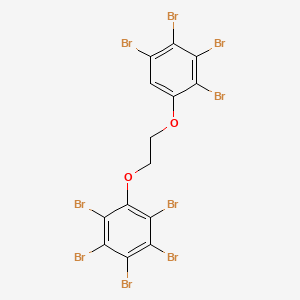
![3-Methyl-5,6,7,8-tetrahydro-4h-thieno[2,3-d]azepine](/img/structure/B13782226.png)
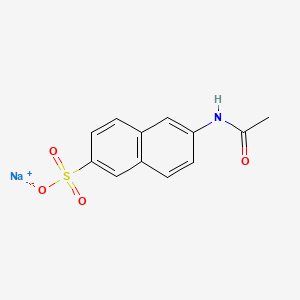
![4,5-bis[4-(1-methylcarbazol-9-yl)phenyl]-3,6-diphenylbenzene-1,2-dicarbonitrile](/img/structure/B13782242.png)
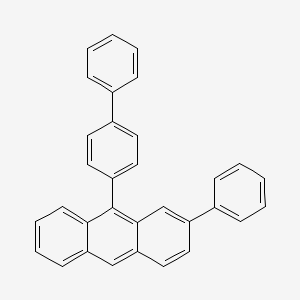
![2H-1-Benzopyran-2-one, 7-[(2-amino-1-naphthalenyl)azo]-3-phenyl-](/img/structure/B13782254.png)
